Calindol Hydrochloride

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Eigenschaften

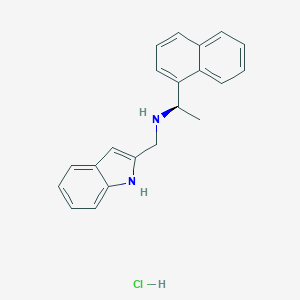

IUPAC Name |

(1R)-N-(1H-indol-2-ylmethyl)-1-naphthalen-1-ylethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2.ClH/c1-15(19-11-6-9-16-7-2-4-10-20(16)19)22-14-18-13-17-8-3-5-12-21(17)23-18;/h2-13,15,22-23H,14H2,1H3;1H/t15-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFILKQPBQZIRST-XFULWGLBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=CC=CC=C21)NCC3=CC4=CC=CC=C4N3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC2=CC=CC=C21)NCC3=CC4=CC=CC=C4N3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00634884 |

Source

|

| Record name | (1R)-N-[(1H-Indol-2-yl)methyl]-1-(naphthalen-1-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00634884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

729610-18-8 |

Source

|

| Record name | (1R)-N-[(1H-Indol-2-yl)methyl]-1-(naphthalen-1-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00634884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Calindol Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Calindol (B1242810), a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR), and its more potent analogue, 7-nitrocalindol. This document details the synthetic pathways, experimental protocols, and purification methodologies, supported by quantitative data and characterization.

Introduction

Calindol, chemically known as (R)-N-((1H-indol-2-yl)methyl)-1-(naphthalen-1-yl)ethan-1-amine, is a calcimimetic agent that enhances the sensitivity of the CaSR to extracellular calcium.[1] The CaSR plays a crucial role in maintaining calcium homeostasis and is a therapeutic target for disorders such as hyperparathyroidism. Structure-activity relationship studies have revealed that derivatives of Calindol with substituents on the indole (B1671886) ring can exhibit enhanced potency. Notably, 7-nitrocalindol has been identified as a significantly more active calcimimetic.[1] This guide will focus on the synthesis and purification of Calindol and its 7-nitro derivative.

Synthetic Pathways

The synthesis of Calindol and its derivatives is achieved through a convergent approach centered around a key reductive amination reaction. This strategy involves the preparation of two main building blocks: a chiral amine and an indole-2-carboxaldehyde derivative. These intermediates are then coupled to form the final product.

Synthesis of Calindol

The synthesis of Calindol involves the reductive amination of indole-2-carboxaldehyde with the chiral amine, (R)-1-(naphthalen-1-yl)ethan-1-amine.

Synthesis of 7-Nitrocalindol

The synthesis of the more potent derivative, 7-nitrocalindol, follows a similar reductive amination pathway. This process requires the synthesis of the key intermediate, 7-nitro-1H-indole-2-carboxaldehyde, which is then reacted with (R)-1-(naphthalen-1-yl)ethan-1-amine.

Logical Workflow for Calindol Derivative Synthesis

Experimental Protocols

General Protocol for Reductive Amination

This protocol outlines the general steps for the synthesis of Calindol and its derivatives.

-

Imine Formation: To a solution of the respective indole-2-carboxaldehyde (1.0 equivalent) in a suitable solvent such as methanol (B129727) or dichloromethane, add (R)-1-(naphthalen-1-yl)ethan-1-amine (1.0-1.2 equivalents). A catalytic amount of acetic acid can be added to facilitate the formation of the imine intermediate. The reaction is typically stirred at room temperature.

-

Reduction: A reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (STAB), is added portion-wise to the reaction mixture. The reaction is monitored by thin-layer chromatography (TLC) until the imine is fully reduced.

-

Work-up: The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, and concentrated under reduced pressure to yield the crude product.

| Parameter | Condition |

| Solvent | Methanol or Dichloromethane |

| Reducing Agent | Sodium Borohydride (NaBH₄) or Sodium Triacetoxyborohydride (STAB) |

| Temperature | Room Temperature |

| Monitoring | Thin-Layer Chromatography (TLC) |

Purification Protocol: Column Chromatography

The crude Calindol derivatives are purified by column chromatography on silica (B1680970) gel.

-

Column Preparation: A slurry of silica gel in a non-polar solvent (e.g., hexane (B92381) or a mixture of hexane and ethyl acetate) is packed into a glass column.

-

Sample Loading: The crude product is dissolved in a minimal amount of the eluent or a suitable solvent and loaded onto the top of the silica gel column.

-

Elution: The column is eluted with a solvent system of increasing polarity. For indole alkaloids, which can be polar, a gradient elution is often employed, starting with a non-polar solvent like hexane and gradually increasing the proportion of a more polar solvent such as ethyl acetate or dichloromethane. To prevent peak tailing due to the basic nature of the amine, a small amount of triethylamine (B128534) (0.1-1%) can be added to the eluent.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by TLC to identify those containing the pure product.

-

Isolation: The pure fractions are combined and the solvent is removed under reduced pressure to yield the purified Calindol derivative.

| Parameter | Details |

| Stationary Phase | Silica Gel |

| Mobile Phase (Eluent) | Gradient of Hexane/Ethyl Acetate or Dichloromethane/Methanol |

| Additive | 0.1-1% Triethylamine (to prevent tailing) |

| Monitoring | Thin-Layer Chromatography (TLC) |

Characterization Data

While specific experimental data for Calindol and its derivatives are not widely published, the following table provides expected spectroscopic data based on the structures and related compounds.

| Compound | Molecular Formula | Molecular Weight | Expected ¹H NMR Key Signals (ppm) | Expected ¹³C NMR Key Signals (ppm) |

| Calindol | C₂₁H₂₀N₂ | 312.40 | Aromatic protons (indole & naphthalene), CH (naphthylethyl), CH₂ (linker), NH | Aromatic carbons, Aliphatic carbons |

| 7-Nitrocalindol | C₂₁H₁₉N₃O₂ | 357.39 | Aromatic protons (downfield shifted due to NO₂), CH, CH₂, NH | Aromatic carbons (some deshielded by NO₂), Aliphatic carbons |

Mechanism of Action: Calcium-Sensing Receptor Signaling

Calindol and its derivatives act as positive allosteric modulators of the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor (GPCR). Upon activation by agonists like extracellular Ca²⁺ and allosteric modulators, the CaSR initiates a cascade of intracellular signaling events.

The binding of extracellular calcium and the positive allosteric modulation by Calindol derivatives activate the CaSR. This leads to the activation of G-proteins, primarily Gαq/11, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores like the endoplasmic reticulum, increasing cytosolic calcium levels. DAG, along with the increased intracellular calcium, activates protein kinase C (PKC), which can then activate downstream pathways such as the mitogen-activated protein kinase (MAPK) cascade. These signaling events ultimately lead to various cellular responses, including the inhibition of parathyroid hormone (PTH) secretion.

References

Calindol Hydrochloride: A Positive Allosteric Modulator of the Calcium-Sensing Receptor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Calindol Hydrochloride is a potent, small-molecule positive allosteric modulator (PAM) of the Calcium-Sensing Receptor (CaSR), a Class C G-protein coupled receptor (GPCR) crucial for calcium homeostasis. As a calcimimetic, this compound enhances the sensitivity of the CaSR to its endogenous ligand, extracellular calcium (Ca²⁺o), thereby potentiating its downstream signaling cascades. This technical guide provides a comprehensive overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways and experimental workflows. This document is intended to serve as a resource for researchers in pharmacology and drug development investigating the therapeutic potential of CaSR modulation.

Introduction

The Calcium-Sensing Receptor (CaSR) plays a pivotal role in regulating systemic calcium concentration by detecting minute fluctuations in extracellular calcium levels. Found predominantly in the parathyroid glands and kidneys, the CaSR's activation by increased Ca²⁺o leads to the inhibition of parathyroid hormone (PTH) secretion and a reduction in renal calcium reabsorption. Positive allosteric modulators, such as this compound, do not activate the receptor directly but rather augment its response to the orthosteric ligand, Ca²⁺o. This modulatory activity presents a promising therapeutic avenue for conditions characterized by dysregulated calcium metabolism, such as secondary hyperparathyroidism.

This compound is a phenylalkylamine derivative that has been instrumental in elucidating the allosteric modulation of the CaSR.[1] Its ability to potentiate CaSR signaling has been demonstrated in various in vitro models, providing valuable insights into the receptor's function and the potential for targeted therapeutic intervention.

Mechanism of Action

This compound functions as a positive allosteric modulator by binding to a site on the CaSR distinct from the orthosteric calcium-binding site.[1] This allosteric binding event induces a conformational change in the receptor that increases its affinity for extracellular calcium, thereby shifting the concentration-response curve for Ca²⁺o to the left. This potentiation of CaSR activation leads to the enhanced downstream signaling through G-protein pathways, primarily Gq/11.

Signaling Pathway

The activation of the CaSR by extracellular calcium, potentiated by this compound, initiates a well-defined signaling cascade. The receptor primarily couples to the Gq/11 family of G-proteins. This coupling leads to the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺i). The resulting increase in cytosolic calcium, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates downstream targets, leading to various cellular responses.

CaSR Signaling Pathway

Quantitative Data

The positive allosteric modulatory activity of this compound has been quantified in several in vitro assays. The following table summarizes the key pharmacological parameters.

| Parameter | Species/Cell Line | Assay | Value | Reference |

| EC₅₀ | - | Calcimimetic Calcium-Sensing Receptor (CaSR) Activity | 132 nM | [2] |

| EC₅₀ | Rat CaSR expressing cells | Phosphatidylinositol (PI) Accumulation (in the presence of 2mM Ca²⁺) | 1.0 µM | [2] |

| EC₅₀ | Human CaSR expressing cells | Phosphatidylinositol (PI) Accumulation (in the presence of 2mM Ca²⁺) | 0.31 µM | [2] |

| pEC₅₀ | Human CaSR | PI Hydrolysis | 6.9 | [1] |

| pEC₅₀ | Human CaSR | Proliferation | 7.4 | [1] |

| Inhibitory Concentration | Rabbit Mesenteric Arteries | Methoxamine- and KCl-induced pre-contracted tone | 1-10 µM | [2] |

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the activity of this compound.

Phosphatidylinositol (PI) Accumulation Assay

This assay measures the accumulation of inositol phosphates, a downstream product of PLC activation, to quantify CaSR activity.

Objective: To determine the EC₅₀ of this compound in potentiating Ca²⁺-induced PI accumulation in cells expressing either rat or human CaSR.

Materials:

-

HEK293 cells stably expressing either rat or human CaSR

-

Culture medium (e.g., DMEM with 10% FBS)

-

[³H]-myo-inositol

-

LiCl solution

-

This compound stock solution (in DMSO)

-

Extracellular calcium (CaCl₂) solutions of varying concentrations

-

Lysis buffer

-

Anion-exchange chromatography columns

-

Scintillation cocktail and counter

Procedure:

-

Cell Culture and Labeling:

-

Plate CaSR-expressing HEK293 cells in 24-well plates and grow to near confluency.

-

Incubate the cells with culture medium containing [³H]-myo-inositol for 24-48 hours to allow for incorporation into cellular phosphoinositides.

-

-

Assay Initiation:

-

Wash the cells with a low-calcium buffer.

-

Pre-incubate the cells with a buffer containing LiCl for 15-30 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.

-

-

Compound Treatment:

-

Add varying concentrations of this compound to the wells.

-

Immediately after, add a fixed concentration of extracellular CaCl₂ (e.g., 2 mM) to stimulate the CaSR.

-

Incubate for a defined period (e.g., 60 minutes) at 37°C.

-

-

Cell Lysis and Inositol Phosphate Separation:

-

Terminate the assay by aspirating the medium and adding a lysis buffer.

-

Transfer the cell lysates to anion-exchange chromatography columns.

-

Wash the columns to remove unincorporated [³H]-myo-inositol.

-

Elute the accumulated [³H]-inositol phosphates with a high-salt buffer.

-

-

Quantification:

-

Add the eluate to a scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Plot the radioactive counts against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

-

PI Accumulation Assay Workflow

Wire Myography Assay

This ex vivo technique measures the contractility of isolated blood vessels to assess the functional effects of vasoactive compounds.

Objective: To evaluate the inhibitory effect of this compound on pre-contracted rabbit mesenteric arteries.

Materials:

-

Rabbit mesenteric arteries

-

Wire myograph system

-

Physiological salt solution (PSS), oxygenated with 95% O₂ / 5% CO₂

-

Methoxamine and Potassium Chloride (KCl) for pre-contraction

-

This compound stock solution

-

Data acquisition system

Procedure:

-

Tissue Preparation:

-

Isolate segments of rabbit mesenteric artery and clean them of surrounding connective tissue.

-

Mount the arterial rings on the wires of the myograph chambers filled with PSS at 37°C.

-

-

Equilibration and Viability Check:

-

Allow the mounted arteries to equilibrate for at least 30 minutes.

-

Perform a viability test by inducing contraction with a high-K⁺ solution.

-

-

Pre-contraction:

-

Induce a stable contraction of the arterial rings using either Methoxamine or KCl at a concentration that produces approximately 80% of the maximum response.

-

-

Compound Addition:

-

Once a stable pre-contracted tone is achieved, add increasing concentrations of this compound (1-10 µM) cumulatively to the bath.

-

-

Measurement of Relaxation:

-

Record the changes in isometric tension following the addition of this compound. Relaxation is measured as the percentage decrease from the pre-contracted tone.

-

-

Data Analysis:

-

Plot the percentage of relaxation against the logarithm of the this compound concentration to generate a concentration-response curve.

-

Wire Myography Workflow

Intracellular Calcium Mobilization Assay

This assay directly measures changes in intracellular calcium concentration in response to receptor activation.

Objective: To demonstrate the potentiation of Ca²⁺-induced intracellular calcium mobilization by this compound in CaSR-expressing cells.

Materials:

-

HEK293 cells stably expressing human CaSR

-

Cell culture medium

-

Fluorescent calcium indicator dye (e.g., Fluo-4 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

This compound stock solution

-

CaCl₂ solution

-

Fluorescence plate reader with automated injection capabilities

Procedure:

-

Cell Plating:

-

Seed CaSR-expressing HEK293 cells into a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

-

-

Dye Loading:

-

Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.

-

Remove the culture medium from the cells and add the dye-loading buffer.

-

Incubate for 60-90 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.

-

-

Cell Washing:

-

Gently wash the cells with HBSS to remove excess dye.

-

-

Measurement of Calcium Mobilization:

-

Place the plate in a fluorescence plate reader.

-

Establish a baseline fluorescence reading.

-

Inject a solution of this compound at a desired concentration.

-

After a short incubation, inject a sub-maximal concentration of CaCl₂ (e.g., an EC₂₀ concentration) to stimulate the CaSR.

-

Record the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.

-

-

Data Analysis:

-

Quantify the peak fluorescence response after the addition of CaCl₂ in the presence and absence of this compound.

-

The potentiation by this compound is determined by the increase in the calcium response compared to CaCl₂ alone.

-

Intracellular Calcium Mobilization Assay Workflow

Conclusion

This compound serves as a valuable pharmacological tool for studying the allosteric modulation of the Calcium-Sensing Receptor. Its well-characterized potentiation of CaSR signaling provides a clear example of how positive allosteric modulators can fine-tune the activity of a GPCR. The experimental protocols and data presented in this guide offer a framework for the continued investigation of this compound and the development of novel calcimimetics with therapeutic potential in a range of calcium-related disorders. The detailed methodologies and visual representations of workflows and signaling pathways are intended to facilitate reproducible and robust research in this important area of pharmacology.

References

Pharmacological Properties of Calindol Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calindol Hydrochloride is a potent and selective positive allosteric modulator (PAM) of the Calcium-Sensing Receptor (CaSR), a Class C G-protein coupled receptor (GPCR) that plays a critical role in calcium homeostasis. As a calcimimetic, this compound enhances the sensitivity of the CaSR to extracellular calcium, thereby potentiating its downstream signaling pathways. This document provides a comprehensive overview of the known pharmacological properties of this compound, including its mechanism of action, quantitative efficacy data, and detailed protocols for key experimental assays. Furthermore, it includes visualizations of the associated signaling pathways and experimental workflows to facilitate a deeper understanding of its molecular pharmacology.

Introduction

The Calcium-Sensing Receptor (CaSR) is a crucial regulator of systemic calcium metabolism, primarily through its expression in the parathyroid glands and kidneys. Allosteric modulation of the CaSR presents a valuable therapeutic strategy for treating disorders of calcium homeostasis, such as secondary hyperparathyroidism. This compound has emerged as a significant research tool for studying CaSR function and as a potential lead compound for drug development. This guide synthesizes the available scientific information on this compound to serve as a technical resource for the scientific community.

Mechanism of Action

This compound functions as a positive allosteric modulator of the CaSR.[1] Unlike orthosteric agonists that directly bind to the primary ligand binding site, this compound is believed to bind to a distinct allosteric site within the seven-transmembrane (7TM) domain of the receptor.[2] This binding event induces a conformational change in the receptor that increases its affinity for the endogenous ligand, extracellular calcium (Ca²⁺).[2] Consequently, in the presence of this compound, the CaSR is activated at lower concentrations of extracellular calcium, leading to an amplification of its downstream signaling cascades.

Signaling Pathways

Activation of the CaSR by extracellular calcium, potentiated by this compound, initiates a cascade of intracellular signaling events. The CaSR primarily couples to the Gq/11 family of G proteins, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores. DAG, along with the elevated intracellular calcium, activates protein kinase C (PKC), which then phosphorylates a variety of downstream targets, including components of the mitogen-activated protein kinase (MAPK) pathway.

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for this compound. It is important to note that publicly available data on the binding affinity (Ki/Kd) and pharmacokinetic properties (ADME) of this compound are limited. The provided data primarily consists of half-maximal effective concentrations (EC₅₀) from functional assays.

| Parameter | Species/System | Value | Conditions | Reference |

| EC₅₀ (CaSR Activation) | - | 132 nM | - | [1] |

| EC₅₀ (PI Accumulation) | Rat CaSR expressing cells | 1.0 μM | In the presence of 2mM Ca²⁺ | [1] |

| EC₅₀ (PI Accumulation) | Human CaSR expressing cells | 0.31 μM | In the presence of 2mM Ca²⁺ | [1] |

| Inhibition of Vascular Tone | Rabbit mesenteric arteries | 1-10 µM | Methoxamine- and KCl-induced pre-contracted | [1] |

| Inhibition of VGCC | Rabbit mesenteric arteries | - | Whole-cell voltage-gated Ca²⁺ channel currents | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological properties of this compound.

Phosphatidylinositol (PI) Accumulation Assay

This assay measures the functional consequence of CaSR activation by quantifying the accumulation of a downstream second messenger.

Objective: To determine the potency (EC₅₀) of this compound in stimulating PI turnover in cells expressing the CaSR.

Principle: Activation of the Gq/11-coupled CaSR leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). In the presence of lithium chloride (LiCl), which inhibits inositol monophosphatases, the radiolabeled inositol phosphates accumulate and can be quantified.

Materials:

-

HEK293 cells stably expressing the human or rat CaSR

-

Culture medium (e.g., DMEM with 10% FBS)

-

[³H]-myo-inositol

-

Krebs-HEPES buffer

-

Lithium chloride (LiCl)

-

Perchloric acid

-

Dowex AG1-X8 resin

-

Scintillation cocktail and counter

Protocol:

-

Cell Culture and Labeling:

-

Plate CaSR-expressing HEK293 cells in 24-well plates and grow to near confluency.

-

Incubate the cells with culture medium containing [³H]-myo-inositol (e.g., 1 µCi/mL) for 24-48 hours to allow for incorporation into cellular phosphoinositides.

-

-

Assay Initiation:

-

Wash the cells twice with Krebs-HEPES buffer.

-

Pre-incubate the cells with Krebs-HEPES buffer containing 10 mM LiCl for 15 minutes at 37°C.

-

-

Compound Treatment:

-

Add varying concentrations of this compound (and a fixed concentration of extracellular Ca²⁺, e.g., 2 mM) to the wells.

-

Incubate for 60 minutes at 37°C.

-

-

Assay Termination and Extraction:

-

Aspirate the medium and terminate the reaction by adding ice-cold 0.5 M perchloric acid.

-

Incubate on ice for 30 minutes.

-

Neutralize the extracts with a suitable buffer.

-

-

Separation of Inositol Phosphates:

-

Apply the neutralized extracts to columns containing Dowex AG1-X8 resin.

-

Wash the columns to remove free [³H]-myo-inositol.

-

Elute the total inositol phosphates with a high salt buffer (e.g., 1 M ammonium (B1175870) formate (B1220265) / 0.1 M formic acid).

-

-

Quantification:

-

Add the eluate to a scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Plot the radioactive counts against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

-

Wire Myography for Vascular Tone Assessment

This ex vivo technique is used to measure the contractile and relaxant properties of small blood vessels.

Objective: To evaluate the effect of this compound on the vascular tone of pre-constricted mesenteric arteries.

Principle: Isolated arterial rings are mounted in a myograph chamber under isometric tension. The force generated by the smooth muscle is measured in response to vasoconstrictors and vasodilators.

Materials:

-

Male Wistar rats or New Zealand White rabbits

-

Krebs-Henseleit solution

-

Phenylephrine (B352888) or Potassium Chloride (KCl) for pre-constriction

-

This compound

-

Wire myograph system

Protocol:

-

Tissue Preparation:

-

Euthanize the animal according to approved ethical protocols.

-

Dissect the mesenteric arcade and isolate second- or third-order mesenteric arteries in ice-cold Krebs-Henseleit solution.

-

Cut the arteries into 2 mm rings.

-

-

Mounting:

-

Mount the arterial rings on two tungsten wires in the myograph chamber filled with Krebs-Henseleit solution, gassed with 95% O₂ / 5% CO₂ and maintained at 37°C.

-

-

Equilibration and Normalization:

-

Allow the tissues to equilibrate for at least 30 minutes.

-

Normalize the vessel diameter by stepwise stretching to determine the optimal resting tension.

-

-

Viability Check:

-

Assess the viability of the arterial rings by challenging them with a high KCl solution.

-

-

Pre-constriction:

-

Induce a stable contraction with a submaximal concentration of a vasoconstrictor (e.g., phenylephrine or methoxamine).

-

-

Compound Addition:

-

Once a stable plateau of contraction is reached, add cumulative concentrations of this compound to the bath.

-

-

Data Recording and Analysis:

-

Record the changes in isometric tension.

-

Express the relaxation induced by this compound as a percentage of the pre-constriction.

-

Construct a concentration-response curve to determine the inhibitory effect.

-

Whole-Cell Patch Clamp for Voltage-Gated Calcium Channel (VGCC) Current Measurement

This electrophysiological technique allows for the measurement of ion channel currents in single cells.

Objective: To determine the inhibitory effect of this compound on VGCC currents in vascular smooth muscle cells.

Principle: A glass micropipette forms a high-resistance seal with the cell membrane. The membrane patch is then ruptured to allow for whole-cell voltage clamping, enabling the measurement of currents flowing through VGCCs.

Materials:

-

Isolated vascular smooth muscle cells from mesenteric arteries

-

Patch-clamp amplifier and data acquisition system

-

Micromanipulator and microscope

-

Borosilicate glass capillaries for pipettes

-

Extracellular and intracellular solutions

Protocol:

-

Cell Preparation:

-

Isolate single vascular smooth muscle cells from mesenteric arteries using enzymatic digestion.

-

-

Pipette Preparation:

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.

-

-

Recording:

-

Establish a gigaohm seal between the patch pipette and a single smooth muscle cell.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -80 mV.

-

-

Current Elicitation:

-

Elicit VGCC currents by applying depolarizing voltage steps (e.g., to +10 mV).

-

-

Compound Application:

-

Perfuse the cell with the extracellular solution containing this compound.

-

Record the VGCC currents in the presence of the compound.

-

-

Data Analysis:

-

Measure the peak amplitude of the VGCC currents before and after the application of this compound.

-

Calculate the percentage of inhibition of the current.

-

Conclusion

This compound is a valuable pharmacological tool for investigating the function of the Calcium-Sensing Receptor. Its characterization as a positive allosteric modulator has been established through functional assays demonstrating its ability to potentiate CaSR-mediated signaling, such as phosphatidylinositol accumulation. Furthermore, its effects on vascular tone and voltage-gated calcium channels highlight its potential physiological and therapeutic implications. While a comprehensive in vivo pharmacokinetic profile and direct binding affinity data are not extensively available in the public domain, the existing in vitro and ex vivo data provide a solid foundation for its use in research and as a starting point for the development of novel calcimimetic agents. The detailed experimental protocols provided in this guide are intended to facilitate further investigation into the pharmacological properties of this compound and other CaSR modulators.

References

The Genesis of Calcimimetics: A Technical Chronicle of Cinacalcet's Development

Introduction: While the specific compound "Calindol" is noted in literature as a second-generation calcimimetic that did not advance to widespread clinical use, the development of its class represents a paradigm shift in the management of hyperparathyroidism. This guide will use the first-in-class and extensively documented calcimimetic, Cinacalcet (B1662232) (Sensipar®), as a representative model to provide an in-depth technical exploration of the history, mechanism, and development of this therapeutic class. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look into the core science of calcimimetics.

Historical Context and the Discovery of the Calcium-Sensing Receptor (CaSR)

The journey of calcimimetics begins with the fundamental understanding of calcium homeostasis. For decades, the regulation of parathyroid hormone (PTH) secretion by extracellular calcium was a known physiological process, but the molecular mechanism remained elusive. The breakthrough came in 1993 when a G-protein-coupled receptor (GPCR) responsive to extracellular calcium ions was cloned from bovine parathyroid tissue. This receptor, named the Calcium-Sensing Receptor (CaSR), was identified as the principal regulator of PTH secretion and the key to systemic calcium balance.

The discovery of the CaSR presented a novel and challenging therapeutic target. Unlike typical GPCRs activated by complex organic molecules, the CaSR's natural ligand is an inorganic ion, Ca²⁺, offering no structural template for traditional drug design. The challenge was to develop a small molecule that could modulate the receptor's activity. This led to the concept of "calcimimetics"—compounds that mimic the effect of calcium on the CaSR, specifically as positive allosteric modulators. These agents enhance the sensitivity of the CaSR to extracellular calcium, thereby suppressing PTH secretion at lower calcium concentrations. Cinacalcet, approved by the FDA in 2004, was the first such allosteric modulator of a GPCR to reach the market, marking a significant milestone in pharmacology.[1][2]

Mechanism of Action: Allosteric Modulation of the CaSR

Cinacalcet functions by binding to a transmembrane site on the CaSR, distinct from the extracellular calcium-binding domain. This allosteric binding induces a conformational change in the receptor that increases its sensitivity to activation by extracellular Ca²⁺.[3][4] This potentiation of the CaSR's signaling cascade is central to its therapeutic effect.

Upon activation, the CaSR, primarily coupled to Gαq/11 and Gαi, initiates downstream signaling pathways:

-

Gαq/11 Pathway: Activation of Phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, and DAG activates Protein Kinase C (PKC).

-

Gαi Pathway: Inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.

The net effect of this enhanced signaling in parathyroid chief cells is a potent inhibition of PTH synthesis and secretion.[5] By reducing circulating PTH levels, Cinacalcet leads to a subsequent decrease in serum calcium and phosphorus concentrations, addressing the key pathological features of secondary hyperparathyroidism.[6][7]

Preclinical Development and Characterization

The preclinical evaluation of Cinacalcet involved a series of in vitro and in vivo studies to establish its pharmacological profile, efficacy, and safety.

In Vitro Efficacy

The primary in vitro assay used to identify and characterize calcimimetics is the measurement of intracellular calcium mobilization in cells engineered to express the CaSR, typically Human Embryonic Kidney (HEK-293) cells.[5][8] These assays demonstrate a compound's ability to shift the concentration-response curve of extracellular calcium to the left, indicating an increase in the receptor's sensitivity.

In Vivo Efficacy in Animal Models

Animal models of secondary hyperparathyroidism (SHPT) are crucial for evaluating the in vivo effects of calcimimetics. The most common model is the 5/6 nephrectomized (Nx) rat, which develops renal insufficiency leading to SHPT.[9][10][11] In these models, oral administration of Cinacalcet demonstrated a dose-dependent reduction in plasma PTH and serum calcium levels.[12][13]

Table 1: Summary of Preclinical Efficacy Data for Cinacalcet in 5/6 Nephrectomized Rat Model

| Parameter | Vehicle Control (Uremic) | Cinacalcet (10 mg/kg/day) | Outcome | Reference |

| Serum PTH | 258 ± 29 pg/mL | 53 ± 12 pg/mL | Significant reduction (P < 0.05) | [9] |

| Parathyroid Gland Weight | 0.566 ± 0.038 mg | 0.396 ± 0.031 mg | Significant reduction (P < 0.05) | [9] |

| Parathyroid Cell Proliferation (PCNA-positive cells/mm²) | 83 ± 8 | 41 ± 8 | Significant reduction (P < 0.001) | [9] |

| Serum Calcium | Elevated vs. Sham | Decreased vs. Vehicle | Normalization of calcium levels | [12] |

Data are representative values compiled from cited studies and may vary based on specific experimental conditions.

Pharmacokinetics and Toxicology

Preclinical pharmacokinetic studies in rodents and dogs established the absorption, distribution, metabolism, and excretion (ADME) profile of Cinacalcet. These studies are essential for determining appropriate dosing for first-in-human trials. Toxicology studies were conducted to identify potential adverse effects and establish a safety margin.

Table 2: Summary of Pharmacokinetic Parameters of Cinacalcet

| Parameter | Value | Species/Condition | Reference |

| Bioavailability | 20-25% (Increased with food) | Human | [4] |

| Time to Peak Plasma Concentration (Tmax) | 2 to 6 hours | Human | [5] |

| Plasma Protein Binding | ~93% to 97% | Human | [5][6] |

| Metabolism | Hepatic (CYP3A4, CYP2D6, CYP1A2) | Human | [5][6] |

| Terminal Half-life (t½) | 30 to 40 hours | Human | [3][5] |

| Volume of Distribution (Vd) | ~1000 L | Human | [5] |

| Elimination | ~80% Renal (as metabolites), ~15% Fecal | Human | [4] |

Clinical Development

The clinical development program for Cinacalcet involved multiple phases of trials to establish its safety and efficacy in treating SHPT in patients with chronic kidney disease (CKD) on dialysis.

Phase II and Phase III Clinical Trials

Several randomized, double-blind, placebo-controlled Phase III trials formed the basis of Cinacalcet's regulatory approval. These studies consistently demonstrated that Cinacalcet, added to standard of care (phosphate binders and vitamin D sterols), effectively lowered PTH, calcium, phosphorus, and calcium-phosphorus product levels.

One pivotal trial program involved two identical 26-week studies with over 740 hemodialysis patients. Patients received once-daily doses of Cinacalcet (starting at 30 mg, titrated up to 180 mg) or placebo. The primary endpoint was the proportion of patients achieving a mean intact PTH (iPTH) level of ≤250 pg/mL.

Table 3: Key Efficacy Results from a Pivotal Phase III Program in Dialysis Patients

| Endpoint | Cinacalcet Group (n=371) | Placebo Group (n=370) | P-value | Reference |

| Proportion with iPTH ≤ 250 pg/mL | 43% | 5% | < 0.001 | [14] |

| Mean Change in iPTH from Baseline | -43% | +9% | < 0.001 | [14] |

| Mean Change in Calcium-Phosphorus Product | -15% | No change | < 0.001 | [14] |

| Proportion with ≥30% Reduction in iPTH | 60% | 10% | < 0.001 | [15] |

Long-term Efficacy and Safety

Open-label extension studies demonstrated that the effects of Cinacalcet on PTH and mineral metabolism were sustained for up to three years. The most common adverse events reported were nausea and vomiting, which were generally mild to moderate. Hypocalcemia is a known risk and requires careful monitoring of serum calcium levels, especially upon initiation or dose adjustment.[16][17]

Experimental Protocols

This section provides detailed methodologies for key experiments central to the development of a calcimimetic like Cinacalcet.

In Vitro CaSR Activation Assay (Intracellular Calcium Mobilization)

This assay measures the ability of a compound to potentiate CaSR signaling.

Objective: To determine the EC₅₀ of extracellular calcium for CaSR activation in the presence and absence of the test compound.

Methodology:

-

Cell Culture: HEK-293 cells stably expressing the human CaSR are cultured in 96-well plates until confluent.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a buffer solution for approximately 45-60 minutes at 37°C.

-

Compound Pre-incubation: The dye-containing buffer is removed, and cells are washed. A buffer containing the test compound (e.g., Cinacalcet at a fixed concentration) or vehicle is added, and the plate is incubated for 10-20 minutes.

-

Calcium Challenge and Measurement: The 96-well plate is placed in a fluorescence plate reader (e.g., FLIPR®). The instrument adds solutions with varying concentrations of CaCl₂ to the wells while simultaneously recording fluorescence intensity over time.

-

Data Analysis: The peak fluorescence response is measured for each calcium concentration. Data are normalized and plotted to generate concentration-response curves. The EC₅₀ values for calcium are calculated in the presence and absence of the test compound. A leftward shift in the curve indicates positive allosteric modulation.

In Vivo SHPT Model (5/6 Nephrectomy in Rats)

This model mimics the pathophysiology of SHPT in CKD.

Objective: To evaluate the long-term efficacy of a test compound on serum PTH, calcium, and parathyroid gland hyperplasia.

Methodology:

-

Acclimatization: Male Sprague-Dawley rats (250-300g) are acclimated for at least one week.

-

First Surgery: Under anesthesia, the upper and lower thirds of the left kidney are resected, effecting a 2/3 nephrectomy.

-

Recovery: Animals are allowed to recover for one week.

-

Second Surgery: Under anesthesia, a total nephrectomy of the right kidney is performed. This completes the 5/6 reduction in renal mass. Sham-operated animals undergo similar surgical procedures without kidney resection.

-

Disease Development: The uremic state and SHPT are allowed to develop over a period of 4-6 weeks. A high-phosphate diet may be used to accelerate the condition.[11][18]

-

Treatment: Animals are randomized into groups (e.g., Sham + Vehicle, 5/6 Nx + Vehicle, 5/6 Nx + Cinacalcet). The test compound is administered daily via oral gavage for a specified period (e.g., 4-6 weeks).

-

Monitoring: Blood samples are collected periodically to measure serum creatinine (B1669602) (to confirm uremia), PTH, calcium, and phosphorus.

-

Terminal Endpoint: At the end of the study, animals are euthanized. Parathyroid glands are excised, weighed, and processed for histology to assess hyperplasia (e.g., using PCNA staining).[12]

The Drug Development and Approval Pipeline

The development of a novel calcimimetic follows a structured, multi-stage process from initial discovery to market approval.

Conclusion

The development of Cinacalcet stands as a landmark achievement in GPCR pharmacology and the treatment of mineral and bone disorders. By targeting the Calcium-Sensing Receptor through allosteric modulation, calcimimetics offered a novel therapeutic strategy that directly addressed the pathophysiology of hyperparathyroidism. The rigorous preclinical and clinical development program established a clear profile of efficacy and safety, fundamentally changing the management of SHPT in patients with end-stage renal disease. The scientific journey from the discovery of the CaSR to the approval of Cinacalcet provides a powerful case study in modern drug development, illustrating the path from a fundamental biological insight to a transformative clinical therapy.

References

- 1. Cinacalcet Effectively Reduces Parathyroid Hormone Secretion and Gland Volume Regardless of Pretreatment Gland Size in Patients with Secondary Hyperparathyroidism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. unmc.edu [unmc.edu]

- 5. Monitoring Calcium-Sensing Receptor (CaSR)-Induced Intracellular Calcium Flux Using an Indo-1 Flow Cytometry Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Monitoring calcium-sensing receptor (CaSR)-induced intracellular calcium flux using an Indo-1 flow cytometry assay - ORA - Oxford University Research Archive [ora4-prd.bodleian.ox.ac.uk]

- 7. Exploring the Root Cause of Secondary Hyperparathyroidism: A Virtual Cinacalcet Trial [freseniusmedicalcare.com]

- 8. journals.physiology.org [journals.physiology.org]

- 9. academic.oup.com [academic.oup.com]

- 10. 5/6 Nephrectomy Using Sharp Bipolectomy Via Midline Laparotomy in Rats [jove.com]

- 11. mdpi.com [mdpi.com]

- 12. Cinacalcet HCl attenuates parathyroid hyperplasia in a rat model of secondary hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Comparison of AMG 416 and cinacalcet in rodent models of uremia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. journals.physiology.org [journals.physiology.org]

- 15. amgen.com [amgen.com]

- 16. researchgate.net [researchgate.net]

- 17. Positive Allosteric Modulation of the Calcium-sensing Receptor by Physiological Concentrations of Glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cinacalcet suppresses calcification of the aorta and heart in uremic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Calindol Hydrochloride and Its Modulatory Effect on Phosphatidylinositol Hydrolysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Calindol (B1242810) Hydrochloride's effect on phosphatidylinositol (PI) hydrolysis, a critical cellular signaling pathway. The document summarizes key quantitative data, outlines detailed experimental protocols for assessing this activity, and visualizes the underlying molecular mechanisms.

Core Mechanism of Action

Calindol Hydrochloride is a positive allosteric modulator (PAM) of the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor (GPCR) that plays a crucial role in calcium homeostasis.[1] As a PAM, Calindol enhances the sensitivity of the CaSR to its endogenous ligand, extracellular calcium (Ca²⁺). The activation of the CaSR, potentiated by Calindol, stimulates the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) by phospholipase C (PLC), leading to the generation of two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

This signaling cascade is a fundamental mechanism through which cells respond to a variety of external stimuli. The ability of this compound to modulate this pathway underscores its therapeutic potential in conditions where CaSR signaling is dysregulated.

Quantitative Data Summary

The stimulatory effect of this compound on phosphatidylinositol hydrolysis has been quantified by measuring the accumulation of inositol phosphates. The following table summarizes the reported half-maximal effective concentrations (EC₅₀) in the presence of 2mM extracellular Ca²⁺.[1][2]

| Compound | Cell Line | Receptor | EC₅₀ (µM) |

| This compound | Chinese Hamster Ovary (CHO) | Rat CaSR | 1.0 ± 0.1 |

| This compound | Chinese Hamster Ovary (CHO) | Human CaSR | 0.31 ± 0.05 |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the CaSR-mediated phosphatidylinositol hydrolysis pathway and a typical experimental workflow for its measurement.

Experimental Protocols

The following is a representative protocol for measuring this compound-induced phosphatidylinositol hydrolysis in cultured cells, based on standard methodologies.

Materials

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human or rat Calcium-Sensing Receptor (CaSR).

-

Culture Medium: Ham's F-12 medium supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).

-

Labeling Medium: Inositol-free medium.

-

[³H]myo-inositol

-

Stimulation Buffer: HEPES-buffered saline (HBS) containing: 125 mM NaCl, 4 mM KCl, 1.25 mM KH₂PO₄, 1.2 mM MgSO₄, 25 mM HEPES, 6 mM glucose, and 2 mM CaCl₂ (pH 7.4).

-

Lithium Chloride (LiCl)

-

This compound

-

Termination Solution: 0.4 M perchloric acid.

-

Neutralization Solution: 1.5 M KOH, 60 mM HEPES.

-

Anion Exchange Resin: Dowex AG1-X8 (formate form).

-

Elution Buffers:

-

Wash Buffer: 1 M formic acid.

-

Elution Buffer: 1 M ammonium (B1175870) formate (B1220265) in 0.1 M formic acid.

-

-

Scintillation Cocktail

Procedure

-

Cell Culture and Plating:

-

Culture CHO-CaSR cells in standard culture medium at 37°C in a humidified atmosphere of 5% CO₂.

-

Plate cells into 24-well plates at a density that will result in a confluent monolayer on the day of the experiment.

-

-

Radiolabeling of Cellular Phosphoinositides:

-

When cells reach approximately 80-90% confluency, aspirate the culture medium.

-

Wash the cells once with inositol-free medium.

-

Add 0.5 mL of inositol-free medium containing [³H]myo-inositol (e.g., 1 µCi/mL) to each well.

-

Incubate for 24-48 hours to allow for incorporation of the radiolabel into the cellular phosphoinositide pool.

-

-

Pre-incubation and Stimulation:

-

Aspirate the labeling medium and wash the cells once with HBS.

-

Add 0.5 mL of HBS containing 10 mM LiCl to each well. LiCl is used to inhibit inositol monophosphatases, leading to the accumulation of inositol phosphates.

-

Pre-incubate for 15 minutes at 37°C.

-

Add this compound at various concentrations to the wells. Include a vehicle control. Ensure the final concentration of CaCl₂ is 2 mM.

-

Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

-

-

Termination and Extraction:

-

Terminate the reaction by aspirating the stimulation buffer and adding ice-cold 0.4 M perchloric acid.

-

Incubate on ice for 30 minutes to precipitate proteins and lipids.

-

Neutralize the extracts by adding a defined volume of neutralization solution.

-

Centrifuge the samples to pellet the precipitate.

-

-

Isolation of Inositol Phosphates:

-

Prepare anion exchange columns with Dowex AG1-X8 resin.

-

Apply the supernatant from the neutralized extracts to the columns.

-

Wash the columns with water to remove free [³H]myo-inositol.

-

Wash the columns with a solution of 60 mM ammonium formate/5 mM sodium tetraborate (B1243019) to remove glycerophosphoinositols.

-

Elute the total inositol phosphates with 1 M ammonium formate in 0.1 M formic acid.

-

-

Quantification:

-

Add the eluate to scintillation vials containing scintillation cocktail.

-

Quantify the amount of [³H]inositol phosphates using a liquid scintillation counter.

-

-

Data Analysis:

This guide provides a comprehensive overview of the effect of this compound on phosphatidylinositol hydrolysis, offering valuable information for researchers and professionals in the field of drug development. The provided data and protocols serve as a foundation for further investigation into the therapeutic applications of this compound.

References

- 1. N2-benzyl-N1-(1-(1-naphthyl)ethyl)-3-phenylpropane-1,2-diamines and conformationally restrained indole analogues: development of calindol as a new calcimimetic acting at the calcium sensing receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and structure-activity relationships of 1,2,4-triazolo[1,5-a]pyrimidin-7(3H)-ones as novel series of potent β isoform selective phosphatidylinositol 3-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of Calindol Hydrochloride on Intracellular Calcium Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calindol Hydrochloride is a small molecule that exerts a dual-faceted influence on intracellular calcium (Ca²⁺) signaling. Primarily recognized as a positive allosteric modulator (PAM) of the Calcium-Sensing Receptor (CaSR), it enhances the receptor's sensitivity to extracellular calcium, leading to the activation of downstream signaling cascades. Additionally, evidence suggests a direct inhibitory effect on voltage-gated calcium channels (VGCCs). This guide provides a comprehensive overview of the mechanisms of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways.

Mechanism of Action

This compound's impact on intracellular calcium signaling is characterized by two principal mechanisms:

-

Positive Allosteric Modulation of the Calcium-Sensing Receptor (CaSR): this compound binds to an allosteric site on the CaSR, a G-protein coupled receptor (GPCR). This binding potentiates the receptor's response to its endogenous ligand, extracellular Ca²⁺. The activated CaSR then initiates a signaling cascade through the Gq/11 protein, leading to the activation of Phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytosol and thereby increasing the intracellular calcium concentration.

-

Inhibition of Voltage-Gated Calcium Channels (VGCCs): In vascular smooth muscle cells, this compound has been shown to directly inhibit L-type voltage-gated calcium channels. This action reduces the influx of extracellular Ca²⁺ into the cell upon membrane depolarization, leading to vasodilation. This effect appears to be independent of its action on the CaSR.

Quantitative Data

The following tables summarize the key quantitative data regarding the activity of this compound.

| Parameter | Species | Value | Conditions | Reference |

| EC₅₀ (CaSR Activation) | Human | 132 nM | - | [1] |

| EC₅₀ (PI Accumulation) | Rat CaSR | 1.0 µM | In the presence of 2 mM Ca²⁺ | [1] |

| EC₅₀ (PI Accumulation) | Human CaSR | 0.31 µM | In the presence of 2 mM Ca²⁺ | [1] |

Table 1: Potency of this compound on the Calcium-Sensing Receptor.

| Cell Type | Channel Type | Effect | Concentration Range | Reference |

| Rabbit Mesenteric Artery Smooth Muscle Cells | L-type VGCCs | Inhibition | 1-10 µM | [1] |

Table 2: Effect of this compound on Voltage-Gated Calcium Channels.

Signaling Pathway Visualizations

The following diagrams illustrate the signaling pathways affected by this compound.

Experimental Protocols

Cell Culture and Transfection for CaSR Studies

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human Calcium-Sensing Receptor (HEK293-CaSR).

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418) to maintain CaSR expression.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.

-

Subculturing: Cells are passaged upon reaching 80-90% confluency. The medium is aspirated, cells are washed with Phosphate-Buffered Saline (PBS), and detached using a brief incubation with Trypsin-EDTA. The cell suspension is then diluted in fresh medium and re-plated.

-

Transient Transfection (if applicable): For transient expression of CaSR, HEK293 cells are seeded to achieve 70-80% confluency on the day of transfection. A suitable transfection reagent (e.g., Lipofectamine) is used to introduce the CaSR-encoding plasmid DNA according to the manufacturer's protocol.

Measurement of Intracellular Calcium Mobilization

-

Method: Ratiometric fluorescence microscopy using the calcium-sensitive dye Fura-2 AM.

-

Cell Preparation: HEK293-CaSR cells are seeded onto glass coverslips and allowed to adhere overnight.

-

Dye Loading: Cells are loaded with 2-5 µM Fura-2 AM in a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) containing 0.02% Pluronic F-127 for 30-60 minutes at 37°C. After loading, cells are washed and incubated in fresh HBSS for a de-esterification period of at least 30 minutes.

-

Imaging: Coverslips are mounted on a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system. Cells are alternately excited at 340 nm and 380 nm, and the emission is collected at 510 nm.

-

Experimental Procedure: A baseline fluorescence ratio (F340/F380) is established. Cells are then stimulated with varying concentrations of this compound in the presence of a fixed concentration of extracellular Ca²⁺. Changes in the F340/F380 ratio are recorded over time, reflecting changes in intracellular Ca²⁺ concentration.

-

Calibration: At the end of each experiment, the signal is calibrated by determining the maximum fluorescence ratio (Rmax) with the addition of a calcium ionophore (e.g., ionomycin) in the presence of saturating Ca²⁺, and the minimum fluorescence ratio (Rmin) after chelating Ca²⁺ with EGTA.

Phosphatidylinositol (PI) Accumulation Assay

-

Principle: This assay measures the accumulation of inositol phosphates, a downstream product of PLC activation.

-

Cell Labeling: HEK293-CaSR cells are incubated overnight in an inositol-free medium supplemented with [³H]-myo-inositol to radiolabel the cellular phosphoinositide pool.

-

Stimulation: Cells are washed and pre-incubated with a buffer containing LiCl (which inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates). Cells are then stimulated with this compound and extracellular Ca²⁺ for a defined period.

-

Extraction and Separation: The reaction is terminated, and the cells are lysed. The soluble inositol phosphates are separated from the lipid fraction by ion-exchange chromatography.

-

Quantification: The radioactivity of the eluted inositol phosphate (B84403) fraction is measured by liquid scintillation counting to quantify PI accumulation.

Whole-Cell Patch-Clamp Electrophysiology for VGCCs

-

Cell Preparation: Single vascular smooth muscle cells are isolated from rabbit mesenteric arteries by enzymatic digestion with a solution containing collagenase and papain.

-

Electrophysiological Recordings: Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier. Borosilicate glass pipettes with a resistance of 3-5 MΩ are used for recording.

-

Solutions:

-

External Solution (in mM): 135 NaCl, 5 KCl, 1 MgCl₂, 10 HEPES, 10 Glucose, and 2 CaCl₂ (pH adjusted to 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 130 CsCl, 10 EGTA, 1 MgCl₂, 10 HEPES, 4 ATP-Mg, and 0.3 GTP-Na (pH adjusted to 7.2 with CsOH). Cesium is used to block potassium currents.

-

-

Voltage Protocol: Cells are held at a holding potential of -80 mV. Voltage-gated calcium currents are elicited by depolarizing voltage steps (e.g., to 0 mV for 200 ms).

-

Drug Application: this compound is applied to the cells via a perfusion system at various concentrations, and the effect on the amplitude of the calcium current is measured.

Conclusion

This compound presents a complex pharmacological profile by modulating two distinct pathways involved in intracellular calcium signaling. Its ability to act as a positive allosteric modulator of the CaSR highlights its potential for therapeutic applications targeting disorders of calcium homeostasis. Concurrently, its inhibitory action on voltage-gated calcium channels suggests a role in regulating vascular tone. The experimental methodologies outlined in this guide provide a framework for the further investigation and characterization of this compound and similar compounds, facilitating a deeper understanding of their impact on cellular physiology and their potential for drug development.

References

Methodological & Application

Application Notes and Protocols: Dissolving Calindol Hydrochloride in DMSO

Audience: Researchers, scientists, and drug development professionals.

Introduction

Calindol Hydrochloride is a positive allosteric modulator (PAM) of the calcium-sensing receptor (CaSR) with a reported EC50 of 132 nM.[1] It is a valuable tool for studying the roles of CaSR in various physiological processes. This document provides a detailed protocol for the dissolution of this compound in dimethyl sulfoxide (B87167) (DMSO), along with important considerations for preparing and storing stock solutions for in vitro and in vivo research applications.

Product Information

-

Chemical Name: (R)-2-[[[1-(1-Naphthyl)ethyl]amino]methyl]-1H-indole hydrochloride

-

Molecular Formula: C₂₁H₂₁ClN₂

-

Molecular Weight: 336.86 g/mol [1]

-

Appearance: White to light yellow solid[1]

Quantitative Solubility Data

The solubility of this compound can vary slightly between suppliers. The following table summarizes the available solubility data in DMSO.

| Solvent | Concentration | Observations | Source(s) |

| DMSO | 100 mg/mL (296.86 mM) | Ultrasonic may be needed. | MedchemExpress[1] |

| DMSO | 50 mg/mL | Clear solution | Cayman Chemical[2] |

| DMSO | ~24 mg/mL | Clear solution | Sigma-Aldrich[3] |

| DMSO | 15 mg/mL | Clear solution | Sigma-Aldrich[3] |

| DMSO | 10 mg/mL | Clear solution | Sigma-Aldrich[3] |

Note: The hygroscopic nature of DMSO can significantly impact the solubility of this compound. It is highly recommended to use newly opened, anhydrous DMSO for the preparation of stock solutions.[1]

Experimental Protocol: Preparation of a Concentrated Stock Solution in DMSO

This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO.

4.1. Materials

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, conical-bottom microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Ultrasonic water bath (optional, but recommended)

-

Pipettes and sterile filter tips

4.2. Procedure

-

Aseptic Technique: Perform all steps in a clean, controlled environment, such as a laminar flow hood, to minimize contamination.

-

Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.369 mg of this compound (Molecular Weight = 336.86).

-

Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed this compound. For a 10 mM solution, if you weighed 3.369 mg, add 1 mL of DMSO.

-

Dissolution:

-

Cap the vial securely and vortex thoroughly for 1-2 minutes.

-

Visually inspect the solution for any undissolved particles.

-

If particles remain, sonicate the solution in an ultrasonic water bath for 5-10 minutes, or until the solution is clear.[1]

-

-

Sterilization (Optional): If required for your specific application (e.g., cell culture), the stock solution can be sterilized by passing it through a 0.22 µm syringe filter.

-

Aliquoting and Storage:

-

To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] Ensure the vials are tightly sealed to prevent moisture absorption.[1]

-

Experimental Workflow Diagram

Caption: A flowchart illustrating the key steps for preparing a this compound stock solution in DMSO.

Mechanism of Action and Signaling Pathway

This compound acts as a positive allosteric modulator of the calcium-sensing receptor (CaSR), a G-protein coupled receptor (GPCR). In the presence of extracellular calcium, Calindol enhances the sensitivity of CaSR to calcium, leading to the activation of downstream signaling pathways. One of the key pathways activated by CaSR is the phospholipase C (PLC) pathway, which results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ then binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium stores.

In some cell types, Calindol has also been shown to inhibit whole-cell voltage-gated Ca²⁺ channel (VGCC) currents.[1]

Signaling Pathway Diagram

Caption: The signaling cascade initiated by this compound through the calcium-sensing receptor (CaSR).

Safety Precautions

-

This compound is for research use only.

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling this compound.

-

Handle the powder in a well-ventilated area or a chemical fume hood.

-

Consult the Safety Data Sheet (SDS) for complete safety information.

Troubleshooting

-

Precipitation upon dilution in aqueous buffer: this compound has low aqueous solubility.[3] When diluting a DMSO stock solution into an aqueous buffer or cell culture medium, precipitation may occur. To mitigate this, consider the following:

-

Perform serial dilutions to avoid a sudden change in solvent polarity.

-

Ensure the final concentration of DMSO in the working solution is as low as possible (typically <0.5% for cell-based assays) to minimize cytotoxicity.[4]

-

The use of a co-solvent like Pluronic F-127 or Tween-80 in the final aqueous solution may help to maintain solubility.

-

-

Inconsistent experimental results: This could be due to degradation of the compound. Ensure that stock solutions are stored properly and avoid repeated freeze-thaw cycles. It is recommended to use freshly prepared dilutions for experiments.

References

Preparing Calindol Hydrochloride for Cell Culture Experiments: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calindol Hydrochloride is a potent and selective positive allosteric modulator (PAM) of the Calcium-Sensing Receptor (CaSR). The CaSR, a G-protein coupled receptor, plays a crucial role in calcium homeostasis and is involved in various physiological processes. This compound enhances the sensitivity of the CaSR to extracellular calcium, making it a valuable tool for studying CaSR function and for potential therapeutic applications in disorders related to calcium metabolism. This document provides detailed application notes and protocols for the preparation and use of this compound in cell culture experiments.

Physicochemical Properties and Solubility

This compound is a white to off-white solid. Its solubility is a critical factor for its application in in vitro studies.

Table 1: Solubility of this compound

| Solvent | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | ≥ 50 mg/mL | A common solvent for preparing stock solutions. |

| Ethanol | ~15 mg/mL | Can also be used for stock solution preparation. |

| Dimethylformamide (DMF) | ≥ 50 mg/mL | Another suitable organic solvent for stock solutions. |

| Water | Limited | Direct dissolution in aqueous media is not recommended. |

Note: Due to its limited aqueous solubility, it is recommended to prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it to the final desired concentration in the cell culture medium. Ensure the final concentration of the organic solvent in the culture medium is minimal (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Mechanism of Action and Signaling Pathway

This compound acts as a positive allosteric modulator of the CaSR. It binds to a site on the receptor distinct from the orthosteric calcium-binding site. This binding event increases the receptor's affinity for extracellular calcium ions (Ca²⁺), thereby potentiating its activation at lower calcium concentrations.

Upon activation, the CaSR initiates several downstream signaling cascades. One of the primary pathways involves the activation of Phospholipase C (PLC), which leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, such as the endoplasmic reticulum, leading to a transient increase in intracellular calcium concentration ([Ca²⁺]i).

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

-

Sterile microcentrifuge tubes or vials

Procedure:

-

Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

-

Vortex the tube until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Cell Viability/Cytotoxicity Assay using MTT

This protocol provides a general method to assess the effect of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The optimal cell type, seeding density, and this compound concentrations should be determined empirically for each specific experimental system.

Materials:

-

Cells of interest (e.g., HEK293 cells stably expressing CaSR, or a cancer cell line of interest)

-

Complete cell culture medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well clear flat-bottom cell culture plates

-

MTT solution (5 mg/mL in sterile PBS), filtered

-

MTT solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

-

Phosphate-Buffered Saline (PBS), sterile

-

Multichannel pipette

-

Microplate reader

Experimental Workflow:

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well in 100 µL of complete medium).

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. It is advisable to test a wide range of concentrations initially (e.g., 0.1, 1, 10, 50, 100 µM).

-

Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-treatment control (medium only).

-

Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the controls.

-

-

Incubation:

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

-

Carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals.

-

Add 100 µL of MTT solubilization solution to each well.

-

Gently pipette up and down or place the plate on a shaker for 5-10 minutes to ensure complete dissolution of the formazan crystals.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits cell viability by 50%).

-

Quantitative Data Summary

While specific IC₅₀ values for cytotoxicity of this compound are not widely reported in the public domain, its potency in functional assays provides a starting point for designing experiments.

Table 2: Functional Potency of this compound

| Assay | Cell Type | Parameter | Value | Reference |

| Phosphatidylinositol (PI) Accumulation | Cells expressing rat CaSR | EC₅₀ | 1.0 µM | [1] |

| Phosphatidylinositol (PI) Accumulation | Cells expressing human CaSR | EC₅₀ | 0.31 µM | [1] |

| Inhibition of pre-contracted tone | Rabbit mesenteric arteries | Concentration Range | 1-10 µM | [1] |

Based on this data, a concentration range of 0.1 µM to 100 µM is recommended for initial cytotoxicity and cell proliferation studies to establish a dose-response relationship.

Conclusion

This compound is a valuable pharmacological tool for investigating the Calcium-Sensing Receptor. Proper handling and preparation are essential for obtaining reliable and reproducible results in cell culture experiments. The provided protocols for stock solution preparation and cell viability assessment offer a foundation for researchers to explore the cellular effects of this potent CaSR modulator. It is crucial to empirically determine the optimal experimental conditions, including cell type and compound concentrations, for each specific research application.

References

Application of Calindol Hydrochloride in the Study of GPRC6A Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

The G protein-coupled receptor, class C, group 6, subtype A (GPRC6A) is a multifaceted receptor activated by a diverse array of ligands, including basic L-amino acids (e.g., L-arginine, L-lysine, L-ornithine), divalent cations (e.g., Ca2+), osteocalcin, and testosterone.[1][2][3][4] This receptor is implicated in a variety of physiological processes, including metabolism, inflammation, and endocrine functions, making it a compelling target for therapeutic intervention.[3][5] Calindol Hydrochloride is a pharmacological tool that has been utilized to investigate the function of the GPRC6A receptor. It acts as a negative allosteric modulator (NAM), or antagonist, of the mouse GPRC6A receptor.[3] This document provides detailed application notes and protocols for the use of this compound in the characterization of the GPRC6A receptor.

Mechanism of Action of this compound on GPRC6A